sulfatos de fenil
Phenylsulfates are a class of organic compounds derived from sulfuric acid and phenol, characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring. These compounds exhibit versatile chemical properties making them valuable in various applications such as surfactants, pharmaceuticals, and agrochemicals.
Phenylsulfates are typically prepared through the reaction between phenol and sulfuric acid. The resulting product is often used as intermediates in the synthesis of more complex molecules. Their hydrophilic nature due to the sulfonic group allows them to act as excellent surfactants, facilitating the dispersion or dissolution of other substances.
In pharmaceuticals, phenylsulfates can serve as precursors for drug development, particularly in anti-inflammatory and analgesic applications. Additionally, they have been explored for their potential antimicrobial properties, contributing to new drug discovery efforts. Due to their broad utility, these compounds are crucial components in multiple industries including cosmetics, detergents, and agriculture.
Phenylsulfates offer a range of functional benefits due to their chemical structure, making them indispensable in modern chemistry and its applications.

Estrutura | Nome químico | CAS | MF |
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rac N,O-Didesmethyl Tramadol O-Sulfate | 480452-78-6 | C14H21NO5S |
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p-Methylphenyl potassium sulfate | 91978-69-7 | C7H8KO4S |
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rac-Metanephrine-O-sulfate | 7367-47-7 | C10H15NO6S |
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salicyl sulfate disodium salt | 56343-01-2 | C7H4Na2O6S |
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Pyrocatechol-4-ammoniumsul fonate | 61070-09-5 | C6H7NO5S |
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Sodium phenyl sulfate | 14276-99-4 | C6H5NaO4S |
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keronopsamide C | 1215701-63-5 | C15H11Br3N2O5S |
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1,3,5-Benzenetriol, mono(hydrogen sulfate) | 72630-02-5 | C6H6O6S |
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1',4-Disulfate-2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | 73731-88-1 | C7H5Br3O9S2 |
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(2-Hydroxy-phenyl)-hydrogensulfat | 4918-96-1 | C6H6O5S |
Literatura Relacionada
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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